Stereochemical Identity: Z-Configuration vs. E-Isomer (CAS 57336-63-7)
Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is defined by its Z-configuration at the C=N double bond, with the methoxy group and the cyano/ester moieties positioned on the same side of the imino bond . This is structurally distinct from the E-isomer (CAS 57336-63-7), where these groups adopt opposite spatial orientations . The Z-configuration is verified by X-ray crystallography, which established absolute stereogeometry [1].
| Evidence Dimension | Stereochemical configuration at methoxyimino C=N bond |
|---|---|
| Target Compound Data | Z-configuration (CAS 114314-17-9); InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5- |
| Comparator Or Baseline | E-isomer (CAS 57336-63-7); InChI=1S/C6H8N2O3/c1-3-11-6(9)5(4-7)8-10-2/h3H2,1-2H3/b8-5+ |
| Quantified Difference | Distinct stereochemical configuration; Z-isomer (CAS 114314-17-9) vs. E-isomer (CAS 57336-63-7) |
| Conditions | Structural assignment via InChI stereochemical descriptor; verified by X-ray crystallography |
Why This Matters
The Z-configuration determines the stereochemical outcome of subsequent condensation reactions, making isomer-specific procurement essential for reproducible synthesis of stereochemically defined products.
- [1] Moers FG, Smits JMM, Beurskens PT, et al. Crystal structure of a furanyl derivative. J Chem Crystallogr. 1995;25(7):429-432. View Source
